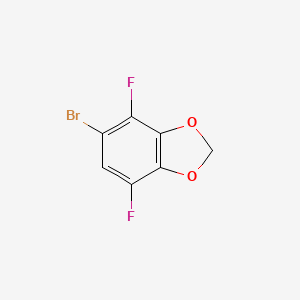

5-Bromo-4,7-difluoro-1,3-dioxaindane

Description

Significance of Dioxaindane Derivatives in Advanced Organic Chemistry

The 1,3-dioxaindane (or 1,3-benzodioxole) scaffold is a key structural motif found in numerous natural products and synthetic molecules. Derivatives of this structure are significant in various areas of chemical science, particularly in medicinal chemistry. For instance, certain 1,3-dioxolane (B20135) and 1,3-dioxane (B1201747) derivatives have been investigated for their ability to modulate multidrug resistance (MDR) in cancer cells, a major challenge in chemotherapy. nih.gov These compounds can interact with efflux pumps like P-glycoprotein, potentially restoring the efficacy of antitumor agents. nih.gov

Furthermore, the dioxaindane ring system serves as a versatile building block in organic synthesis. It can be used as a protecting group for catechols (1,2-dihydroxybenzenes) due to its general stability under various reaction conditions and the relative ease of its formation and removal. The development of synthetic methodologies to create substituted dioxaindane derivatives is an active area of research, enabling the construction of complex molecular architectures. researchgate.net Some derivatives have also shown promise as antibacterial and antifungal agents, highlighting the broad biological potential of this structural class. nih.gov

Overview of Halogenated Aromatic and Heterocyclic Scaffolds in Chemical Sciences

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—into aromatic and heterocyclic frameworks is a cornerstone strategy in modern medicinal chemistry and materials science. Halogens can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity for biological targets. mdpi.com

Fluorine, in particular, is frequently incorporated into pharmaceutical candidates. Its small size and high electronegativity can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. researchgate.net Furthermore, the substitution of hydrogen with fluorine can modulate the acidity or basicity of nearby functional groups and influence the molecule's conformational preferences. researchgate.net

Bromine, a larger and more polarizable halogen, also plays a critical role. It can participate in halogen bonding, a non-covalent interaction where the bromine atom acts as an electrophilic region (a σ-hole) and interacts with a Lewis base. This type of interaction is increasingly recognized as a significant contributor to the binding affinity of a ligand to its protein target. The inclusion of bromine can thus enhance the potency and selectivity of drug candidates.

The combination of both fluorine and bromine on an aromatic scaffold, as seen in 5-Bromo-4,7-difluoro-1,3-dioxaindane, creates a unique electronic and steric profile that can be exploited in the design of new functional molecules.

Historical Context of this compound Research Trajectories

A review of publicly available scientific literature and chemical databases indicates that this compound is not a widely studied compound. There are no extensive research articles detailing its synthesis, properties, or applications. Its existence is noted primarily in the catalogs of chemical suppliers, suggesting it may be a compound synthesized for specific, niche research purposes or as a building block for more complex molecules that are not broadly disclosed.

The research trajectory for this specific molecule remains largely undefined in the public domain. However, based on its structure, potential research could be directed towards its use as an intermediate in the synthesis of agrochemicals or pharmaceuticals, where the unique combination of the dioxaindane core and the specific halogenation pattern could be leveraged to achieve desired biological activity or material properties. Further investigation would be required to establish any notable chemical or biological profile.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4,7-difluoro-1,3-benzodioxole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF2O2/c8-3-1-4(9)6-7(5(3)10)12-2-11-6/h1H,2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XENVGLUTKSAJSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C(=C(C=C2F)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo 4,7 Difluoro 1,3 Dioxaindane and Analogous Structures

Retrosynthetic Analysis and Strategic Precursor Selection

A logical retrosynthetic analysis of 5-Bromo-4,7-difluoro-1,3-dioxaindane suggests a synthetic pathway beginning with a suitably substituted difluorobenzene derivative. The primary disconnections involve the electrophilic introduction of the bromine atom and the formation of the 1,3-dioxaindane ring. This approach points to 4,7-difluoro-1,3-dioxaindane as the immediate precursor, which in turn can be synthesized from a 3,6-difluoro-1,2-benzenediol (B3282725) (3,6-difluorocatechol) and a one-carbon electrophile.

The strategic starting point for the synthesis is a difluorinated benzene (B151609) ring, which ensures the fluorine atoms are correctly positioned from the outset. 1,4-Difluorobenzene (B165170) is a commercially available and logical precursor for obtaining the required 3,6-difluorocatechol intermediate.

Electrophilic Substitution: Introduction of functional group handles onto the 1,4-difluorobenzene ring. For example, bromination of 1,4-difluorobenzene can yield 2-bromo-1,4-difluorobenzene, which can then be further functionalized. google.com

Directed Ortho-Metalation: The fluorine atoms can direct metalation to the adjacent positions, allowing for the introduction of hydroxyl groups or their precursors.

Ipso,ortho cis-dihydroxylation: Biocatalytic methods using arene dioxygenase enzymes can achieve dearomatizing dihydroxylation of aromatic molecules to produce cyclohexadiene-diols, which can then be re-aromatized to form catechols. rsc.org

These strategies would ultimately aim to produce 3,6-difluoro-1,2-benzenediol, the key precursor for the dioxaindane ring system.

The formation of the 1,3-dioxaindane (or 1,3-benzodioxole) ring typically involves the reaction of a catechol with a suitable one-carbon electrophile. While the outline specifies the use of bromoacetic acid derivatives, this represents a non-standard approach for the formation of the unsubstituted methylenedioxy bridge of the dioxaindane core. The scientific literature does not widely report the use of bromoacetic acid or its derivatives for this specific cyclization.

Standard, well-documented methods for this transformation, which will be discussed in detail in Section 2.3, almost exclusively employ dihalomethanes such as dibromomethane (B42720) (CH₂Br₂), dichloromethane (B109758) (CH₂Cl₂), or diiodomethane (B129776) (CH₂I₂) in the presence of a base. orgsyn.orgnih.govstackexchange.com It is conceivable that a bromoacetic acid derivative could be used in a multi-step sequence involving initial esterification followed by reduction and cyclization, or perhaps decarboxylation under specific conditions, but this would be an unconventional and indirect route. For the purpose of this analysis, the direct one-carbon insertion using a dihalomethane remains the most scientifically validated and efficient method.

Targeted Introduction of Halogen Substituents

The introduction of a bromine atom onto the 4,7-difluoro-1,3-dioxaindane ring is achieved via electrophilic aromatic substitution. The directing effects of the existing substituents determine the regioselectivity of this reaction. The 1,3-dioxole (B15492876) group is strongly activating and ortho-, para-directing due to the electron-donating resonance effect of the two oxygen atoms. The fluorine atoms are deactivating via induction but are also ortho-, para-directing due to resonance.

In the 4,7-difluoro-1,3-dioxaindane intermediate, the activating dioxole group directs electrophilic attack to the 5- and 6-positions. The fluorine atoms at the 4- and 7-positions also direct to the same 5- and 6-positions. Given the powerful activating nature of the dioxole moiety, the reaction is expected to proceed readily. The target 5-position is electronically favored.

Common protocols for such brominations include:

Molecular Bromine with a Lewis Acid: Using Br₂ with a catalyst like FeBr₃ polarizes the Br-Br bond, creating a potent electrophile (Br⁺).

N-Bromosuccinimide (NBS): NBS is a milder source of electrophilic bromine and is often used with an acid catalyst or silica (B1680970) gel for the regioselective bromination of activated aromatic systems. seqens.com

Dioxane Dibromide: This solid, stable reagent can be used for regioselective bromination, sometimes under solvent-free conditions.

The reaction conditions, such as solvent, temperature, and choice of brominating agent, can be optimized to achieve high selectivity for the desired 5-bromo isomer. seqens.com

| Brominating Agent | Typical Catalyst/Conditions | Key Characteristics |

|---|---|---|

| Br₂ | FeBr₃, AlCl₃ | Classic, highly reactive system for less activated rings. |

| N-Bromosuccinimide (NBS) | Silica gel, H₂SO₄ | Milder, often provides higher regioselectivity for activated rings. |

| Dioxane Dibromide | Solvent-free or in various solvents | Solid reagent, easy to handle, good for regioselectivity. |

While the proposed synthesis installs the fluorine atoms at the beginning of the sequence, alternative strategies could involve their introduction at a later stage. Modern synthetic chemistry has developed powerful methods for site-selective fluorination, which are crucial for modifying complex molecules. jmu.edu

Electrophilic fluorination is a common approach, using reagents with a weakened N-F bond that can deliver an electrophilic fluorine ("F⁺") equivalent to an electron-rich substrate.

Key electrophilic fluorinating agents include:

Selectfluor® (F-TEDA-BF₄): A highly effective and versatile N-F reagent used for the fluorination of a wide range of nucleophiles, including electron-rich aromatic compounds.

N-Fluorobenzenesulfonimide (NFSI): Another widely used, stable, and effective N-F reagent.

These reagents can be used in transition-metal-catalyzed C-H activation/fluorination reactions, which offer a powerful method for the late-stage, site-selective introduction of fluorine onto an aromatic core, potentially avoiding the need to synthesize fluorinated precursors from the ground up.

Cyclization Pathways for 1,3-Dioxaindane Ring System Formation

The formation of the 1,3-dioxaindane (1,3-benzodioxole) ring is a key step in the synthesis. This is most commonly and efficiently achieved by reacting a catechol precursor (in this case, 3,6-difluorocatechol) with a dihalomethane in the presence of a base. orgsyn.org This reaction is a double Williamson ether synthesis, an Sₙ2 process where the deprotonated catechol acts as a dinucleophile. researchgate.netmdpi.com

The general mechanism involves:

Deprotonation: A base, such as sodium hydroxide (B78521) (NaOH), potassium carbonate (K₂CO₃), or potassium hydroxide (KOH), deprotonates the two hydroxyl groups of the catechol to form a more nucleophilic phenoxide.

Nucleophilic Attack: The resulting dianion attacks one of the electrophilic carbons of the dihalomethane (e.g., CH₂Br₂), displacing one halide ion.

Intramolecular Cyclization: The newly formed intermediate then undergoes a rapid intramolecular Sₙ2 reaction, where the second phenoxide attacks the same carbon, displacing the second halide ion and closing the five-membered dioxole ring.

The reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to facilitate the Sₙ2 mechanism. jmu.edu Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts, can also be employed to enhance the reaction rate when using inorganic bases in a biphasic system. nih.gov

| Reagent Type | Specific Example | Role in Reaction |

|---|---|---|

| Catechol Precursor | 3,6-Difluoro-1,2-benzenediol | Dinucleophile |

| One-Carbon Electrophile | Dibromomethane (CH₂Br₂) | Forms the methylene (B1212753) bridge |

| Base | Potassium Carbonate (K₂CO₃) | Deprotonates the catechol |

| Solvent | Dimethylformamide (DMF) | Polar aprotic medium for Sₙ2 |

Condensation Reactions for Dioxaindane Core Construction

The fundamental structure of 1,3-dioxaindane, more systematically named 1,3-benzodioxole (B145889), is classically synthesized through the condensation of a catechol with a methylene source. wikipedia.org This well-established method involves the reaction of a catechol derivative with a disubstituted halomethane, such as dichloromethane or dibromomethane, under basic conditions. wikipedia.org

For the specific synthesis of the 4,7-difluoro-1,3-dioxaindane core, the logical precursor would be 3,6-difluorocatechol. The reaction proceeds via nucleophilic substitution, where the deprotonated hydroxyl groups of the catechol displace the halides on the methylene source to form the five-membered dioxole ring.

A general representation of this condensation is as follows:

Figure 1: General synthesis of the 1,3-benzodioxole core from catechol.

Once the 4,7-difluoro-1,3-dioxaindane core is assembled, the bromine atom is introduced at the 5-position, most commonly via electrophilic aromatic substitution. For a closely related analogue, 5-bromo-2,2-difluoro-1,3-benzodioxole, a synthetic protocol involves the direct bromination of 2,2-difluoro-1,3-benzodioxole (B44384) using bromine in carbon tetrachloride with iron powder as a catalyst. The reaction mixture is cooled initially, and after the addition of bromine, it is warmed to facilitate the reaction, yielding the desired brominated product after purification.

Multi-Component Reactions for Scaffold Assembly

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single reaction vessel to form a product that incorporates portions of all reactants. While MCRs are a powerful tool for rapidly building molecular complexity, their application in the de novo synthesis of the 1,3-benzodioxole scaffold itself is not extensively documented in the literature. More commonly, benzodioxole derivatives, once formed, serve as substrates in subsequent MCRs. For instance, a rhodium-catalyzed three-component cascade reaction has been developed for the synthesis of chiral 1,3-dioxoles, highlighting the utility of modern catalysis in forming related heterocyclic structures. nih.gov However, the direct, one-pot assembly of the specific this compound scaffold from acyclic or simple cyclic precursors via an MCR remains a specialized and less-explored synthetic challenge.

Advanced Synthetic Transformations Involving this compound

The presence of both a bromine atom and fluorine atoms on the aromatic ring of this compound makes it a versatile substrate for a variety of advanced synthetic transformations, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures.

Electrochemical Synthesis Routes to Functionalized Derivatives

Electrochemical methods offer a green and powerful alternative to traditional chemical reagents for oxidation and reduction reactions. wikipedia.org In the context of functionalizing aromatic compounds, electrochemical synthesis can be used to generate reactive intermediates, such as radical cations, that can then engage in bond-forming reactions. nih.gov

While specific electrochemical functionalization of this compound is not detailed in the literature, analogous transformations on related aromatic systems suggest potential pathways. For example, electrochemical C-H fluorination has been demonstrated for a range of organic molecules, utilizing an electrochemical cell to mediate the reaction with a fluorine source like Selectfluor. nih.gov This could potentially be applied to other positions on the benzodioxole ring system. Furthermore, electrochemical oxidation can create electron-poor carbons, preparing the molecule for nucleophilic attack. nih.gov These methods represent a promising frontier for creating novel derivatives of the title compound without the need for harsh chemical oxidants or catalysts.

Cross-Coupling Methodologies for Aryl and Heteroaryl Linkages

The carbon-bromine bond at the 5-position of the scaffold is an ideal handle for transition-metal-catalyzed cross-coupling reactions, allowing for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are among the most powerful and versatile methods for constructing biaryl and heteroaryl systems. nih.gov These reactions typically involve the coupling of an organoboron reagent (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base.

The utility of this methodology has been demonstrated on a closely related (6-bromobenzo[d] nih.govmdpi.comdioxol-5-yl)methanol substrate, which was successfully coupled with a diverse array of aryl and heteroaryl boronic acids. worldresearchersassociations.com The reactions were carried out using a PdCl₂(PPh₃)₂ catalyst, PPh₃ as a ligand, and K₂CO₃ as the base, affording the coupled products in good to excellent yields. worldresearchersassociations.com This highlights the robustness of the Suzuki-Miyaura coupling for functionalizing the bromo-benzodioxole core.

Below is a table summarizing the results of Suzuki-Miyaura coupling reactions on a representative bromo-benzodioxole substrate, demonstrating the broad scope of this transformation.

| Boronic Acid (5a-s) | Product (6a-s) | Yield (%) |

| Isoxazol-4-ylboronic acid | 4-(benzo[d] nih.govmdpi.comdioxol-5-yl)isoxazole derivative | 60 |

| 2-Ethoxyphenylboronic acid | 2-Ethoxy-phenyl substituted benzodioxole derivative | 71 |

| 3-Ethoxy-2-pyridinylboronic acid | 3-Ethoxy-2-pyridinyl substituted benzodioxole derivative | 53 |

| Quinolin-8-ylboronic acid | 8-(benzo[d] nih.govmdpi.comdioxol-5-yl)quinoline derivative | 81 |

| 2-(Allyl)phenylboronic acid | 2-Allyl-phenyl substituted benzodioxole derivative | 81 |

| 2-(Pyrrolidin-1-yl)pyridin-5-ylboronic acid | 2-Pyrrolidinyl-5-pyridinyl substituted benzodioxole derivative | 73 |

| 2-(Methylsulfonyl)phenylboronic acid | 2-Methylsulfonyl-phenyl substituted benzodioxole derivative | 33 |

| 3-(Morpholino)pyridin-4-ylboronic acid | 3-Morpholino-4-pyridinyl substituted benzodioxole derivative | 61 |

Data sourced from a study on a (6-bromobenzo[d] nih.govmdpi.comdioxol-5-yl)methyl triazole derivative, illustrating the feasibility and scope of the reaction on the core scaffold. worldresearchersassociations.com

Nucleophilic aromatic substitution (SₙAr) is a key reaction for functionalizing electron-deficient aromatic rings. In the case of this compound, the presence of two strongly electron-withdrawing fluorine atoms significantly activates the aromatic ring towards nucleophilic attack.

Contrary to cross-coupling which targets the C-Br bond, SₙAr strategies on this molecule would predominantly involve the displacement of one of the fluoride (B91410) ions, which are excellent leaving groups in this context. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks a carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov Subsequent loss of the fluoride ion restores aromaticity and yields the substituted product.

The regioselectivity of the substitution (at C-4 or C-7) would be influenced by the steric and electronic effects of the incoming nucleophile and the dioxole ring. Studies on other polyfluoroarenes show that a wide range of nucleophiles, including amines, alkoxides, and thiolates, can effectively displace fluoride ions under relatively mild conditions, often using a simple base like potassium carbonate in a polar aprotic solvent. mdpi.com The development of photoredox catalysis has further expanded the scope of SₙAr to include less activated fluoroarenes, demonstrating the ongoing evolution of this powerful synthetic tool. nih.gov

Derivatization Strategies and Analogue Synthesis

The bromo substituent on the aromatic ring of this compound is a key functional group that enables a variety of cross-coupling and derivatization reactions. This allows for the introduction of diverse functionalities and the construction of a wide array of analogues.

The conversion of the bromo group of this compound to a carboxylic acid moiety can be achieved through several established synthetic methodologies for aryl bromides.

One prominent method is the palladium-catalyzed carbonylation . In this reaction, the aryl bromide is treated with carbon monoxide in the presence of a palladium catalyst and a suitable base. This method is highly efficient for the conversion of aryl iodides and bromides into their corresponding aromatic carboxylic acids. The use of silacarboxylic acids as an in situ source of carbon monoxide has also been reported, offering a convenient alternative.

Another widely used approach is through the formation of a Grignard reagent . The aryl bromide can be reacted with magnesium metal to form the corresponding Grignard reagent. This organometallic intermediate is then carboxylated by reacting it with carbon dioxide (often in the form of dry ice), followed by an acidic workup to yield the carboxylic acid. This method is versatile, but requires careful control of reaction conditions to avoid side reactions.

A summary of potential reagents for the formation of carboxylic acid derivatives is presented in the table below.

| Starting Material | Reagent 1 | Reagent 2 | Reagent 3 | Product |

| This compound | Mg | CO₂ | H₃O⁺ | 4,7-difluoro-1,3-dioxaindane-5-carboxylic acid |

| This compound | CO, Pd catalyst, Base | - | - | 4,7-difluoro-1,3-dioxaindane-5-carboxylic acid |

The synthesis of gem-difluoroalkene derivatives from this compound can be approached through modern cross-coupling techniques. Gem-difluoroalkenes are valuable motifs in medicinal chemistry as they can act as mimics for carbonyl groups.

A notable strategy is the palladium-catalyzed gem-difluoroallylation of aryl halides. This reaction involves the coupling of an aryl halide with a 3,3-difluoroallyl boronate reagent in the presence of a palladium catalyst. This provides a direct route to introduce a gem-difluoroallyl group at the position of the bromine atom.

Furthermore, photoredox-promoted radical/polar crossover reactions have been developed for the synthesis of gem-difluoroalkenes under mild conditions. These methods often involve the generation of radicals that can add to trifluoromethyl-substituted alkenes to yield the desired gem-difluoroalkene products. chemistryviews.org The development of bench-stable organotrifluoroborate reagents facilitates the synthesis of the necessary trifluoromethyl-substituted alkene precursors from aryl bromides. chemistryviews.org

The table below outlines a potential pathway for the generation of gem-difluoroalkene derivatives.

| Starting Material | Coupling Partner | Catalyst System | Product |

| This compound | 3,3-difluoroallyl boronate | Palladium catalyst | 5-(3,3-difluoroallyl)-4,7-difluoro-1,3-dioxaindane |

The core structure of this compound can be utilized for the synthesis of more complex heterocyclic systems, such as indoline (B122111) and other benzodioxole-based analogues.

Indoline analogues can be synthesized from catechol derivatives, which are the precursors to the dioxaindane ring. Palladium-catalyzed intramolecular C-H amination of phenethylamine (B48288) derivatives, which can be prepared from catechols, provides a route to various substituted indolines. This suggests that a synthetic strategy could involve the elaboration of a catechol intermediate prior to the formation of the dioxaindane ring, or the cleavage of the dioxaindane ring to reveal a catechol that can then be converted to an indoline.

For the synthesis of benzodioxole-based analogues , the bromo functionality of this compound is a prime handle for cross-coupling reactions. The Suzuki-Miyaura coupling reaction is a powerful tool for this purpose, allowing for the formation of carbon-carbon bonds between the bromo-benzodioxole and a wide variety of organoboron reagents. worldresearchersassociations.com This reaction is tolerant of many functional groups and enables the synthesis of a diverse library of benzodioxole analogues with various aryl and heteroaryl substituents. worldresearchersassociations.com The reaction typically employs a palladium catalyst and a base. worldresearchersassociations.com

A summary of the Suzuki-Miyaura coupling for the synthesis of benzodioxole-based analogues is provided in the table below.

| Starting Material | Coupling Partner | Catalyst System | Product |

| This compound | Arylboronic acid | Pd catalyst, Base | 5-Aryl-4,7-difluoro-1,3-dioxaindane |

| This compound | Heteroarylboronic acid | Pd catalyst, Base | 5-Heteroaryl-4,7-difluoro-1,3-dioxaindane |

Elucidation of Chemical Reactivity and Mechanistic Investigations of 5 Bromo 4,7 Difluoro 1,3 Dioxaindane

Influence of Halogen Substituents on Molecular Reactivity

The bromine and fluorine atoms appended to the benzene (B151609) ring are the primary determinants of the molecule's chemical character. Their influence stems from a combination of electronic and steric effects.

Both fluorine and bromine exert a powerful influence on the electron density of the aromatic ring through two opposing mechanisms: the inductive effect (-I) and the resonance effect (+R). libretexts.org

Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the ring through the sigma (σ) bond framework. libretexts.org Fluorine is the most electronegative element, and its inductive effect is significantly stronger than that of bromine.

Resonance Effect (+R): The lone pairs of electrons on the halogen atoms can be delocalized into the aromatic π-system, donating electron density to the ring. libretexts.org This effect is generally weak for halogens and decreases with increasing atomic size.

In 5-Bromo-4,7-difluoro-1,3-dioxaindane, the strong electron-withdrawing inductive effect of all three halogens dominates their weak electron-donating resonance effect. libretexts.org This cumulative effect results in a significant depletion of electron density within the aromatic ring, rendering it highly electrophilic or "electron-poor." This deactivation is crucial for understanding the molecule's reaction pathways.

The electronic influence of substituents can be quantified using Hammett substituent constants (σ), which measure the effect of a substituent on the acidity of benzoic acid. utexas.edu Positive σ values indicate an electron-withdrawing character.

| Substituent | σmeta | σpara | Dominant Effect |

|---|---|---|---|

| Fluorine (F) | +0.337 | +0.062 | Strongly Inductive (-I) |

| Bromine (Br) | +0.393 | +0.232 | Inductive (-I) > Resonance (+R) |

Data sourced from Hammett equation parameters. wikipedia.org

The two fluorine atoms at positions 4 and 7, combined with the bromine at position 5, create a strongly deactivated aromatic system, predisposing the molecule to react with nucleophiles.

Steric hindrance refers to the spatial arrangement of atoms and groups that can impede the approach of a reacting species. The size of the halogen substituents plays a role in directing incoming reagents.

Fluorine: As the smallest halogen, it presents minimal steric bulk.

Bromine: Being a larger atom, it provides a more significant steric shield to its immediate vicinity (the ortho positions C4 and C6).

In this compound, the bromine atom at C5 and the fluorine atoms at C4 and C7 flank the sole remaining hydrogen atom at C6. This arrangement can sterically hinder the approach of reagents to this position.

Nucleophilic Reaction Pathways

The electron-poor nature of the aromatic ring makes it an excellent substrate for nucleophilic aromatic substitution (SNAr). wikipedia.org This reaction pathway is favored over electrophilic substitution, which is severely impeded by the deactivating halogen substituents. wikipedia.org

The SNAr mechanism is the most probable reaction pathway for this compound. wikipedia.org It typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. libretexts.org

Addition Step (Rate-Determining): A nucleophile attacks the carbon atom bearing the leaving group (in this case, the bromine at C5), forming a tetrahedral intermediate. The aromaticity of the ring is temporarily broken. libretexts.org

Elimination Step (Fast): The leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored. libretexts.org

| Nucleophile (Nu-) | Reagent | Product | Typical Conditions |

|---|---|---|---|

| Methoxide (CH3O-) | Sodium Methoxide (NaOCH3) | 4,7-Difluoro-5-methoxy-1,3-dioxaindane | Methanol (solvent), Heat |

| Amide (NH2-) | Sodium Amide (NaNH2) | 5-Amino-4,7-difluoro-1,3-dioxaindane | Liquid Ammonia (solvent) |

| Thiolate (RS-) | Sodium Thiolate (NaSR) | 4,7-Difluoro-5-(alkylthio)-1,3-dioxaindane | DMF or DMSO (solvent), Room Temp. to Heat |

| Cyanide (CN-) | Sodium Cyanide (NaCN) | 4,7-Difluoro-1,3-dioxaindane-5-carbonitrile | DMSO (solvent), Heat |

This table presents hypothetical reactions based on established principles of SNAr chemistry on activated aryl halides. libretexts.orglibretexts.org

The 1,3-dioxaindane ring (a derivative of the methylenedioxy group) also influences the ring's reactivity. The two oxygen atoms possess lone electron pairs that can be donated to the aromatic ring via resonance (+R effect). This electron-donating character slightly counteracts the powerful deactivating effects of the halogens. By increasing the electron density of the π-system, the dioxaindane moiety makes the ring marginally less electrophilic and thus can slightly reduce the rate of nucleophilic attack compared to a system without this group. However, the overwhelming inductive effect of the three halogen atoms ensures that the SNAr pathway remains the dominant mode of reactivity.

Electrophilic Reaction Pathways

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich π-system of the benzene ring. wikipedia.org For this compound, this reaction pathway is highly disfavored. The cumulative electron-withdrawing power of the two fluorine and one bromine atoms severely deactivates the ring, making it a very poor nucleophile. masterorganicchemistry.com

Reactions such as nitration, Friedel-Crafts alkylation/acylation, and further halogenation would require extremely harsh conditions (high temperatures, strong Lewis acid catalysts) and would likely result in low yields or decomposition of the starting material. masterorganicchemistry.comscienceforecastoa.com The deactivating nature of the existing substituents makes the activation energy for the formation of the cationic intermediate (the sigma complex) prohibitively high. lumenlearning.com Therefore, electrophilic substitution is not considered a viable or synthetically useful reaction pathway for this molecule.

Electrophilic Aromatic Substitution Mechanisms

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, including this compound. The mechanism of EAS on this substrate is expected to follow the generally accepted pathway for substituted benzenes. This involves the initial attack of an electrophile on the π-electron system of the aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The reaction is then completed by the departure of a proton from the carbon atom bearing the electrophile, with the assistance of a weak base, to restore the aromaticity of the ring.

The regioselectivity of electrophilic attack on the this compound ring is directed by the existing substituents. The bromine atom and the two fluorine atoms are ortho, para-directing groups, although they are deactivating due to their strong inductive electron-withdrawing effects. Conversely, the 1,3-dioxaindane ring, specifically the oxygen atoms, can exert a mild activating effect through resonance by donating lone pair electrons to the aromatic ring, also directing ortho and para. In this specific molecule, the positions open for substitution are C6. The directing effects of the substituents will influence the precise location of the incoming electrophile.

Theoretical analyses and experimental verifications on related brominated aromatic compounds have provided insights into the positional selectivity of such reactions. nih.gov Ab initio calculations are often employed to understand the experimental outcomes in electrophilic aromatic brominations, and the calculated results generally show good agreement with experimental data. nih.govresearchgate.net

Reactivity Enhancement Towards Electrophiles Due to Fluoro-Substituents

The presence of fluorine atoms on the aromatic ring of this compound has a dual effect on its reactivity towards electrophiles. Fluorine is the most electronegative element, and as such, it exerts a strong electron-withdrawing inductive effect (-I effect). This effect deactivates the aromatic ring, making it less susceptible to electrophilic attack compared to unsubstituted benzene.

However, fluorine, like other halogens, also possesses lone pairs of electrons in its p-orbitals which can be donated to the aromatic π-system through resonance (+R effect). This resonance effect partially counteracts the inductive effect and directs incoming electrophiles to the ortho and para positions. In the case of fluorobenzene, this interplay of inductive and resonance effects leads to a reactivity that is only slightly lower than that of benzene, a phenomenon that is considered anomalous compared to other halobenzenes.

Oxidation-Reduction Chemistry of the 1,3-Dioxaindane Core

The 1,3-dioxaindane core of this compound can undergo oxidation and reduction reactions, although the aromatic portion is generally more susceptible to reaction under typical conditions.

Oxidation of the 1,3-dioxaindane ring can potentially lead to the cleavage of the acetal (B89532) functionality. Studies on the biodegradation of a similar compound, 2,2-difluoro-1,3-benzodioxole (B44384), by Pseudomonas putida F1 have shown that the enzymatic oxidation initiated by toluene (B28343) dioxygenase leads to the formation of a dihydrodiol. nih.govresearchgate.net This intermediate can then undergo further reactions leading to the opening of the dioxole ring and defluorination. nih.govresearchgate.net While this is an enzymatic process, it suggests that the dioxaindane ring is susceptible to oxidative cleavage under certain conditions.

Reduction of the 1,3-dioxaindane moiety is less common. The C-O bonds of the acetal are generally stable to many reducing agents. However, under harsh reducing conditions, cleavage of these bonds could potentially occur. The primary focus of reduction reactions involving this molecule would likely be on the aromatic ring, for instance, dehalogenation of the bromo-substituent.

Rearrangement Reactions and Ring Transformations

Currently, there is a lack of specific literature detailing rearrangement reactions or ring transformations of this compound. However, based on the reactivity of related heterocyclic systems, some potential transformations can be postulated.

Under certain conditions, such as treatment with strong acids or bases at elevated temperatures, rearrangement of the substituents on the aromatic ring could be envisioned, although this is generally not a facile process for halogenated aromatics.

Ring transformations of the 1,3-dioxaindane system are also a possibility. For instance, acid-catalyzed hydrolysis would lead to the opening of the dioxaindane ring to form the corresponding catechol derivative. Furthermore, reactions involving cleavage of the C-O bonds followed by intramolecular cyclization could potentially lead to the formation of other heterocyclic systems, but such transformations would require specific reagents and reaction conditions that have not been reported for this particular compound.

The synthesis of various 1,3-benzodioxole (B145889) derivatives has been explored, often involving multi-step reactions starting from precursors like piperonylic acid. nih.govresearchgate.netfrontiersin.orgworldresearchersassociations.com These synthetic routes, however, primarily focus on the modification of substituents on the aromatic ring rather than transformations of the dioxole ring itself.

Theoretical and Computational Chemistry Studies of 5 Bromo 4,7 Difluoro 1,3 Dioxaindane

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods can predict a wide array of characteristics, from molecular geometry to spectroscopic signatures and reactivity, without the need for empirical data.

Density Functional Theory (DFT) for Electronic Structure Prediction

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. By approximating the electron density, DFT can accurately predict molecular geometries, vibrational frequencies, and electronic properties. For a molecule like 5-Bromo-4,7-difluoro-1,3-dioxaindane, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to determine its optimized three-dimensional structure.

In studies of related benzothiazole (B30560) derivatives, DFT has been used to analyze optimized geometries and charge distribution. For instance, the analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical stability; a smaller gap suggests higher reactivity. For a series of benzothiazole derivatives, it was observed that different substituents on the phenyl ring influenced the HOMO-LUMO energy gap, with a CF3 substituent leading to the lowest energy gap, indicating higher reactivity. mdpi.com

Table 1: Representative DFT-Calculated Electronic Properties of a Substituted Benzothiazole Derivative

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.5 eV |

| Energy Gap (ΔE) | 5.0 eV |

| Dipole Moment | 3.2 Debye |

This table presents hypothetical yet representative data based on findings for structurally related compounds.

Analysis of Global and Local Reactivity Descriptors

From the HOMO and LUMO energies derived from DFT calculations, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. These descriptors provide a quantitative framework for understanding a molecule's behavior in chemical reactions.

Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency of a molecule to attract electrons, calculated as (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I - A) / 2.

Chemical Softness (S): The reciprocal of hardness (1 / η), indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons, calculated as μ2 / 2η, where μ is the electronic chemical potential (-χ).

In a study on benzothiazole derivatives, these descriptors were calculated to understand the effect of different substituents on the molecule's reactivity. mdpi.com For this compound, the presence of electronegative fluorine and bromine atoms would be expected to significantly influence these parameters, likely increasing its electrophilicity.

Table 2: Calculated Global Reactivity Descriptors for a Hypothetical Benzothiazole Analog

| Descriptor | Formula | Calculated Value |

| Ionization Potential (I) | -EHOMO | 6.5 eV |

| Electron Affinity (A) | -ELUMO | 1.5 eV |

| Electronegativity (χ) | (I + A) / 2 | 4.0 eV |

| Chemical Hardness (η) | (I - A) / 2 | 2.5 eV |

| Chemical Softness (S) | 1 / η | 0.4 eV-1 |

| Electrophilicity Index (ω) | μ2 / 2η | 3.2 eV |

This table is populated with representative values to illustrate the application of these concepts.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

For this compound, an MEP map would likely show negative potential around the oxygen atoms of the dioxaindane ring and the fluorine atoms, indicating these as sites for hydrogen bonding and electrophilic interactions. The hydrogen atoms and the bromine atom (due to a phenomenon known as a σ-hole) might exhibit regions of positive potential. In computational studies of other heterocyclic compounds, MEP analysis has been instrumental in understanding intermolecular interactions and predicting sites of reactivity.

Molecular Modeling and Simulation Approaches

Beyond the electronic properties of an isolated molecule, computational chemistry offers powerful techniques to simulate how a molecule interacts with its environment, particularly with biological macromolecules like proteins.

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial in drug discovery for identifying potential drug candidates and elucidating their mechanism of action. The process involves sampling a large number of conformations of the ligand within the binding site of the protein and scoring them based on their binding affinity.

In a study of novel 1,4-benzodioxan derivatives, molecular docking was used to investigate their potential as antibacterial agents. The compounds were docked against several common antibacterial targets, and the results indicated that they had the strongest binding energy to Tyrosine-tRNA synthetase. researchgate.net This suggested that these compounds could act as inhibitors of this enzyme. For this compound, a similar approach could be used to screen for potential protein targets and predict its binding mode and affinity. The docking results would highlight key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site residues.

Table 3: Representative Molecular Docking Results for a 1,4-Benzodioxan Derivative with Tyrosine-tRNA Synthetase

| Parameter | Value |

| Binding Energy | -8.5 kcal/mol |

| Interacting Residues | Tyr34, Asp77, Gly96 |

| Hydrogen Bond Interactions | 2 |

| Hydrophobic Interactions | 5 |

This table presents hypothetical data based on typical docking study outcomes.

Molecular Dynamics Simulations for Conformational Sampling and Binding Mode Analysis

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the movements of atoms and molecules over time. In the context of ligand-protein interactions, MD simulations can be used to assess the stability of a docked complex, explore the conformational changes of both the ligand and the protein upon binding, and refine the binding mode predicted by molecular docking.

For instance, MD simulations have been employed to study the behavior of 1,4-dioxane (B91453) in aqueous solutions and its interaction with biomembrane models. researchgate.netnih.gov These simulations provided insights into how the molecule affects the structure and properties of its environment. If this compound were identified as a potential ligand for a specific protein target through docking, MD simulations would be the next step. A simulation of the ligand-protein complex in a solvent environment would allow for the observation of its dynamic behavior, providing a more realistic and detailed understanding of the binding event and the stability of the interaction over time. Key parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) would be analyzed to assess the stability of the complex and the flexibility of its components.

Quantitative Structure-Activity Relationship (QSAR) Studies (Conceptual)

Quantitative Structure-Activity Relationship (QSAR) studies represent a computational and statistical approach to establish a mathematical relationship between the chemical structure of a compound and its biological activity. For a molecule like this compound, a hypothetical QSAR study would involve several key steps.

First, a dataset of structurally related compounds with known biological activities would be compiled. The three-dimensional structure of this compound and its analogues would then be modeled and optimized using quantum mechanical methods. From these optimized structures, a variety of molecular descriptors would be calculated. These descriptors quantify different aspects of the molecule's physicochemical properties, including:

Electronic Descriptors: Such as dipole moment, partial atomic charges, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Steric Descriptors: Including molecular volume, surface area, and specific conformational parameters.

Hydrophobic Descriptors: Like the logarithm of the partition coefficient (logP), which describes the molecule's solubility characteristics.

Topological Descriptors: Which are numerical representations of the molecular structure and connectivity.

Once these descriptors are calculated for the entire series of compounds, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be employed to build a predictive model. This model would mathematically link the changes in the descriptors to the observed variations in biological activity. Such a model could then be used to predict the activity of new, unsynthesized derivatives of the this compound scaffold, thereby guiding future drug discovery efforts.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

The prediction of spectroscopic properties through computational methods is a powerful tool for structural elucidation and characterization. For this compound, these predictions would provide valuable data for comparison with experimental results.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The prediction of 1H and 13C NMR chemical shifts would typically be performed using density functional theory (DFT) calculations. The process involves optimizing the geometry of the molecule and then applying a method like the Gauge-Including Atomic Orbital (GIAO) approach to calculate the magnetic shielding tensors for each nucleus. These shielding tensors are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS).

A hypothetical table of predicted NMR chemical shifts for this compound could be structured as follows:

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

| C1 | Predicted Value | |

| C2 | Predicted Value | |

| C4 | Predicted Value | |

| C5 | Predicted Value | |

| C6 | Predicted Value | |

| C7 | Predicted Value | |

| C8 | Predicted Value | |

| C9 | Predicted Value | |

| H (attached to C2) | Predicted Value | |

| H (attached to C6) | Predicted Value |

Vibrational Frequencies: The infrared (IR) and Raman spectra of this compound can also be predicted computationally. This is achieved by performing a frequency calculation on the optimized molecular geometry. These calculations yield the vibrational modes of the molecule and their corresponding frequencies and intensities. The predicted frequencies are often scaled by an empirical factor to better match experimental data.

A conceptual data table for predicted vibrational frequencies might look like this:

| Vibrational Mode | Predicted Frequency (cm-1) | Predicted IR Intensity (km/mol) | Description of Motion |

| 1 | Value | Value | e.g., C-F stretch |

| 2 | Value | Value | e.g., C-Br stretch |

| 3 | Value | Value | e.g., Aromatic C-H bend |

| 4 | Value | Value | e.g., Dioxane ring deformation |

Research Applications of 5 Bromo 4,7 Difluoro 1,3 Dioxaindane in Chemical Sciences

Applications in Advanced Organic Synthesis as Building Blocks

As a bromo- and difluoro-substituted benzodioxole, 5-Bromo-4,7-difluoro-1,3-dioxaindane possesses functional groups that are valuable in organic synthesis. The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon bonds, while the fluorinated benzene (B151609) ring offers a way to introduce fluorine into target molecules, a common strategy in medicinal and materials chemistry to enhance properties like metabolic stability and lipophilicity. However, specific documented applications for this compound are not available.

Precursor in Multi-Step Synthesis of Complex Molecules

There is no published literature detailing the use of this compound as a starting material or precursor in the total synthesis or multi-step preparation of specific complex molecules.

Intermediate in the Synthesis of Active Pharmaceutical Ingredients (APIs) and Agrochemicals

While fluorinated benzodioxoles are a recognized structural motif in various biologically active compounds, no specific APIs or agrochemicals have been publicly documented as being synthesized from this compound.

Utility in Dyestuff Synthesis

The synthesis of dyes and pigments often involves aromatic intermediates. However, there are no available records of this compound being utilized as an intermediate or building block in the production of dyestuffs.

Role as a Fluorinated Building Block in Specialized Synthesis

This compound is categorized as a fluorinated building block. Such compounds are crucial in specialized synthesis for introducing fluorine atoms into advanced materials or bioactive molecules to modulate their electronic and physical properties. Despite its availability for research, specific synthetic routes and target molecules employing this particular building block have not been reported in the literature.

Explorations in Medicinal Chemistry Research

The introduction of fluorine and bromine into a scaffold like the 1,3-dioxaindane ring system provides medicinal chemists with a template that has potential for developing new therapeutic agents. The atoms can modulate binding affinities, metabolic pathways, and pharmacokinetic profiles.

Investigation as a Lead Compound for Novel Bioactive Molecules

A lead compound is a chemical starting point for the design of new drugs. There is no evidence in the current scientific literature to suggest that this compound has been investigated as a lead compound or has served as the basis for the development of novel bioactive molecules.

Molecular Interactions with Biological Targets

Enzyme Inhibition Studies (e.g., VEGFR-2, Cytochrome P450 enzymes)

There is no available scientific literature detailing studies on the inhibitory effects of this compound on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) or Cytochrome P450 enzymes. Research into the potential of this compound to act as an inhibitor for these or other enzymes has not been published.

Receptor Modulation Investigations

No studies have been found that investigate the modulation of any biological receptors by this compound.

Cellular Pathway Modulation Studies

Induction of Apoptosis in Cancer Cell Lines (In vitro studies)

There are no published in vitro studies demonstrating that this compound can induce apoptosis in any cancer cell lines.

Cell Cycle Phase Modulation (In vitro studies)

In vitro research on the effects of this compound on cell cycle phase modulation has not been reported in the scientific literature.

Activation of Specific Biological Regulators (e.g., SIRT6)

There is no evidence in the available literature to suggest that this compound is an activator of the biological regulator Sirtuin 6 (SIRT6) or any other specific biological regulators.

Investigations in Materials Science

While direct applications of this compound in polymer chemistry are not documented in publicly available literature, the presence of reactive sites (bromo and fluoro groups) on the aromatic ring suggests its potential as a monomer or a modifying agent in the synthesis of specialized polymers. Halogenated aromatic compounds can undergo various polymerization reactions, such as polycondensation or cross-coupling reactions, to create polymers with tailored properties like thermal stability, flame retardancy, and specific optical or electronic characteristics. Further research is required to explore this potential.

There is no specific information available regarding the use of this compound in the formulation of advanced coatings. However, fluorinated compounds are often sought after in the coatings industry for their ability to impart properties such as hydrophobicity, oleophobicity, and chemical resistance. The difluoro-1,3-dioxaindane moiety could potentially offer such benefits. Additionally, the bromo-substituent could serve as a site for further functionalization to enhance adhesion or other performance characteristics of a coating.

The unique electronic properties of fluorinated benzodioxoles make them candidates for investigation in materials science, particularly in the development of organic electronic devices. ontosight.ai The incorporation of fluorine atoms into organic molecules can significantly influence their electronic characteristics, such as their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These properties are critical for the performance of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electron-withdrawing nature of the fluorine atoms in this compound could make it a useful building block for creating electron-deficient materials for such applications. However, specific studies utilizing this compound in electronic materials research have not yet been reported.

Future Research Directions and Emerging Perspectives for 5 Bromo 4,7 Difluoro 1,3 Dioxaindane

Development of More Efficient and Sustainable Synthetic Routes

The initial challenge in studying 5-Bromo-4,7-difluoro-1,3-dioxaindane is the lack of established synthetic protocols. Future research would need to focus on creating efficient and sustainable methods for its preparation. Key areas for investigation would include:

Starting Material Selection: Identifying readily available and cost-effective precursors.

Reaction Conditions: Optimizing reaction parameters such as temperature, pressure, and catalysts to maximize yield and minimize waste.

Green Chemistry Principles: Incorporating principles of green chemistry, such as the use of non-toxic solvents and reagents, to develop environmentally benign synthetic pathways.

A hypothetical synthetic approach might involve the derivatization of a difluorinated catechol, followed by bromination, though the specific regioselectivity of such a reaction would need to be carefully studied.

Exploration of Unconventional Reactivity Profiles

The unique combination of a bromine atom and two fluorine atoms on the benzodioxole core suggests a rich and potentially unconventional reactivity profile. Future studies could explore:

Cross-Coupling Reactions: Utilizing the bromo-substituent in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to build more complex molecular architectures.

Lithiation and Subsequent Functionalization: Investigating metal-halogen exchange reactions to generate an organometallic intermediate that can be trapped with various electrophiles.

Photochemical Reactions: Exploring the compound's behavior under photochemical conditions, which could lead to novel transformations.

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the exploration of this compound's chemical space, modern automation techniques could be employed. This would involve:

Flow Synthesis: Developing continuous-flow processes for its synthesis, which can offer advantages in terms of safety, scalability, and reaction control.

High-Throughput Experimentation: Utilizing automated platforms to rapidly screen a wide range of reaction conditions and reagents for derivatization.

This approach would enable the efficient generation of a library of related compounds for further investigation.

Advanced Computational Studies for Rational Design and Prediction

In the absence of experimental data, computational chemistry could provide initial insights into the properties of this compound. Theoretical studies could be used to:

Predict Physicochemical Properties: Calculate properties such as dipole moment, solubility, and electronic structure.

Model Reactivity: Predict the most likely sites for electrophilic and nucleophilic attack.

Simulate Interactions: Model how the molecule might interact with biological targets such as enzymes or receptors.

These computational predictions could then guide and prioritize future experimental work.

Broadening Applications in Multidisciplinary Chemical and Biological Fields

The structural motifs present in this compound suggest a range of potential applications that could be explored:

Medicinal Chemistry: As a building block for the synthesis of new pharmaceutical agents. The fluorine atoms could enhance metabolic stability and binding affinity, while the bromine atom provides a handle for further functionalization.

Materials Science: As a component in the development of new organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Agrochemicals: As a scaffold for the discovery of new herbicides, pesticides, or fungicides.

Investigation of Novel Bioorthogonal Transformations and Bioconjugation Strategies

Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. The unique electronic properties of this compound could make it a candidate for developing new bioorthogonal reactions. Future research in this area might focus on:

Developing Novel Click Reactions: Exploring its potential as a partner in new types of "click" chemistry.

Probing Biological Systems: Using derivatives of the compound as chemical probes to study biological processes in real-time.

Q & A

Q. What are the optimal synthetic routes for 5-Bromo-4,7-difluoro-1,3-dioxaindane, and how do reaction conditions influence yield?

Methodology :

- Nucleophilic aromatic substitution (SNAr) is a primary method, leveraging the electron-withdrawing effects of fluorine and bromine. For example, bromine at position 5 can act as a leaving group under Pd-catalyzed coupling conditions (e.g., Suzuki-Miyaura reactions) .

- Fluorination : Fluorine can be introduced via halogen exchange using KF or CsF in polar aprotic solvents (e.g., DMF) under reflux. Temperature control (60–100°C) minimizes side reactions like dehalogenation .

- Yield optimization : Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, hexane/EtOAc) typically achieves >95% purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodology :

- Multinuclear NMR : NMR (δ range: -110 to -120 ppm for aromatic F) and NMR confirm fluorine and bromine positions. NMR detects dioxaindane ring protons (δ 4.5–5.5 ppm) .

- X-ray crystallography : Resolves regiochemistry and bond angles, critical for verifying the 1,3-dioxaindane backbone .

- Elemental analysis : Validate stoichiometry (e.g., CHBrFO) with ≤0.3% deviation .

Q. What stability considerations are critical for handling this compound in experimental settings?

Methodology :

- Thermal stability : Decomposition occurs above 150°C; store at 0–6°C in amber vials to prevent photodegradation .

- Moisture sensitivity : The dioxaindane ring is prone to hydrolysis. Use anhydrous solvents (e.g., THF, DCM) under inert gas (N/Ar) .

- Compatibility : Avoid strong bases (e.g., NaOH) to prevent defluorination or ring-opening reactions .

Advanced Research Questions

Q. How can regioselective fluorination be achieved in derivatives of this compound?

Methodology :

- Directed ortho-metalation : Use LiTMP (lithium tetramethylpiperidide) to deprotonate specific positions, followed by electrophilic fluorination with Selectfluor® .

- Electrochemical fluorination : Apply controlled potentials to aromatic systems, favoring fluorination at electron-deficient positions (e.g., para to bromine) .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict activation barriers for competing fluorination pathways .

Q. What mechanistic insights explain conflicting reactivity data in cross-coupling reactions involving this compound?

Methodology :

- Leaving group analysis : Bromine’s lower electronegativity vs. fluorine enhances its suitability for Pd-catalyzed couplings. Competing side reactions (e.g., homocoupling) arise from improper catalyst loading (optimize Pd(PPh) at 2–5 mol%) .

- Solvent effects : Dioxane/water mixtures improve solubility and reduce steric hindrance compared to DMF .

- Radical pathways : ESR spectroscopy detects bromine-centered radicals under light/heat, necessitating reaction quenching with TEMPO .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions)?

Methodology :

- Solvent-induced shifts : Compare experimental NMR (CDCl) with COSMO-RS simulations to account for solvent polarity effects .

- Dynamic effects : Variable-temperature NMR (VT-NMR) identifies conformational averaging in dioxaindane rings that may mask true coupling constants .

- Cross-validation : Pair X-ray structures with DFT-optimized geometries (e.g., Gaussian 16) to reconcile bond-length discrepancies .

Q. What strategies mitigate batch-to-batch variability in biological activity studies of this compound?

Methodology :

- Strict QC protocols : Enforce ≥98% purity (HPLC) and identical crystallization conditions (e.g., ethanol/water) to ensure consistent solid-state forms .

- Bioactivity assays : Use orthogonal assays (e.g., enzyme inhibition + cell viability) to distinguish compound-specific effects from impurities .

- Statistical rigor : Apply ANOVA or Kruskal-Wallis tests to compare batch data, with p < 0.05 indicating significant variability .

Data Interpretation and Advanced Applications

Q. How does this compound interact with biomolecular targets in computational docking studies?

Methodology :

- Docking software : Use AutoDock Vina with halogen-bonding parameters (e.g., Br···O/N interactions). Fluorine’s electronegativity enhances binding to polar residues (e.g., Ser, Thr) .

- MD simulations : GROMACS trajectories (100 ns) assess stability of ligand-protein complexes, with RMSD < 2 Å indicating robust binding .

Q. What role does this compound play in designing fluorinated pharmacophores for medicinal chemistry?

Methodology :

Q. How can researchers address ethical and reproducibility challenges when publishing data on this compound?

Methodology :

- FAIR principles : Share raw NMR/X-ray data in repositories (e.g., Zenodo) with DOIs. Anonymize proprietary synthesis steps while disclosing critical parameters (e.g., catalyst ratios) .

- Conflict resolution : Use Cohen’s kappa coefficient to assess inter-rater reliability in spectral interpretation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.